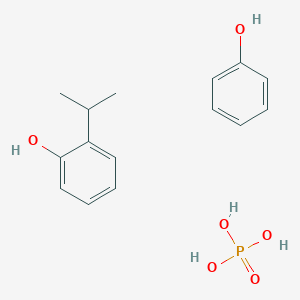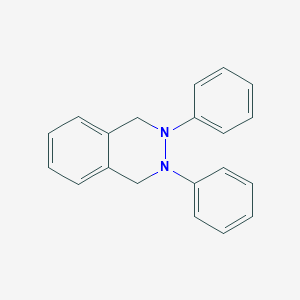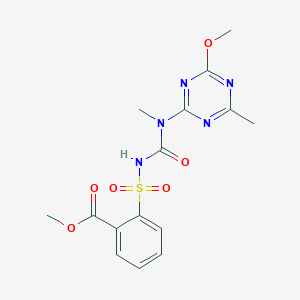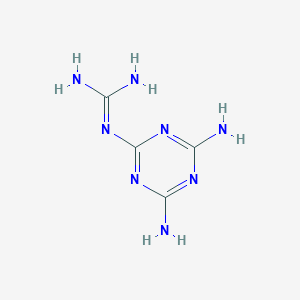
瓜氨基甲酰胺
描述
Guanylmelamine, also known as N-(4,6-diamino-1,3,5-triazin-2-yl)guanidine, is a chemical compound with the molecular formula C4H8N8. It is a derivative of melamine and guanidine, featuring a triazine ring structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .
科学研究应用
Guanylmelamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of other chemical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
Target of Action
It is known that guanylmelamine is used to lower body temperature by increasing heat loss from the body to the environment and helps to reduce swelling by decreasing tissue fluid retention .
Mode of Action
It is suggested that the compound may inhibit prostaglandins synthesis, which could explain its effects on body temperature and tissue fluid retention .
Biochemical Pathways
Guanidines are involved in various biochemical pathways, providing energy substrate, serving as a precursor to amino acid synthesis, the nitrogen donor in the formation of nucleic acids, aiding in the synthesis of intracellular proteins, and acting as an essential contribution to the acid-base balance .
Result of Action
Its ability to lower body temperature and reduce swelling suggests it may have anti-inflammatory and thermoregulatory effects .
Action Environment
It is known that the compound is soluble in water, alcohols, and ammonia water , suggesting that its solubility and stability may be influenced by the pH and temperature of its environment.
生化分析
Biochemical Properties
It is hypothesized that Guanylmelamine may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified
Cellular Effects
It is possible that Guanylmelamine influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Guanylmelamine remains unclear. It is speculated that Guanylmelamine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of Guanylmelamine in laboratory settings. Studies investigating the stability, degradation, and long-term effects of Guanylmelamine on cellular function in in vitro or in vivo studies would be valuable for understanding its biochemical properties .
Metabolic Pathways
It is possible that Guanylmelamine interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels
Transport and Distribution
Future studies could investigate any transporters or binding proteins that Guanylmelamine interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
It would be interesting to investigate whether Guanylmelamine has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Guanylmelamine can be synthesized through the reaction of dicyandiamide with a substantially anhydrous hydrogen halide such as hydrogen chloride, hydrogen bromide, or hydrogen fluoride. This reaction can be carried out by treating solid dicyandiamide directly with the hydrogen halide or by dissolving dicyandiamide in a solvent and then treating it with the hydrogen halide .
Industrial Production Methods: In industrial settings, the preparation of guanylmelamine involves the use of cheap reactants and simple apparatus. The process typically includes treating dicyandiamide with hydrogen halide in a solvent or diluent, followed by heating the mixture to a suitable temperature to form guanylmelamine .
化学反应分析
Types of Reactions: Guanylmelamine undergoes various types of chemical reactions, including:
Substitution Reactions: Guanylmelamine can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Condensation Reactions: It can undergo condensation reactions to form larger molecules by combining with other compounds.
Common Reagents and Conditions:
Hydrogen Halides: Used in the preparation of guanylmelamine.
Catalysts: Scandium triflate, ytterbium triflate, and copper chloride are some catalysts used in guanylation reactions.
Major Products Formed: The major products formed from the reactions of guanylmelamine include various substituted guanidines and triazine derivatives .
相似化合物的比较
Melamine: A compound with a similar triazine ring structure but lacks the guanidine group.
Guanidine: A compound with a similar guanidine group but lacks the triazine ring structure.
Uniqueness of Guanylmelamine: Guanylmelamine is unique due to its combination of a triazine ring and a guanidine group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications .
属性
IUPAC Name |
2-(4,6-diamino-1,3,5-triazin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N8/c5-1(6)9-4-11-2(7)10-3(8)12-4/h(H8,5,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVPICNVQBBOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)N=C(N)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196025 | |
| Record name | Guanylmelamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4405-08-7 | |
| Record name | Guanylmelamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanylmelamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUANYLMELAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4I1G0R11O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing Guanylmelamine, and what factors influence the yield of different products?
A1: Guanylmelamine can be synthesized by reacting dicyandiamide in the presence of hydrogen chloride as a catalyst and an inactive solvent like phenol or a pyridine-nitrobenzene mixture []. The reaction yields both mono and diguanylmelamine. Interestingly, the concentration of the acid catalyst significantly impacts the product distribution. Higher acid concentrations favor the formation of monoguanylmelamine. Notably, cyanamide is also generated during this reaction, challenging the previous understanding of its role in forming polyguanylmelamines [].
Q2: How does the structure of Guanylmelamine influence its reactivity with formaldehyde?
A2: Guanylmelamine possesses significant basicity, with pKb1 = 4.57 and pKb2 = 11.52 at 25°C []. This basicity is retained even after hydroxymethylation with formaldehyde. The kinetics of this reaction, studied at temperatures between 30°C and 60°C, suggest that Guanylmelamine behaves as a 3.5-functional molecule in its reaction with formaldehyde []. This means that, on average, each molecule of Guanylmelamine reacts with 3.5 molecules of formaldehyde. The reaction rate and equilibrium can be described by second-order kinetics. Furthermore, the research suggests that within a pH range of 5.2 to 8.9, formaldehyde simultaneously reacts with both Guanylmelamine and its monoprotonated conjugate base []. This dual reactivity highlights the influence of Guanylmelamine's structure and its protonation state on its interaction with formaldehyde.
Q3: What are the potential applications of Guanylmelamine based on its reactivity with formaldehyde?
A3: Given the efficient hydroxymethylation and methylene bridge formation between Guanylmelamine and formaldehyde [], this compound holds promise for applications requiring crosslinking and polymerization. Specifically, it could be investigated as a potential component in the development of resins, coatings, and adhesives. Further research into the material properties of Guanylmelamine-formaldehyde polymers could unlock new possibilities in materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


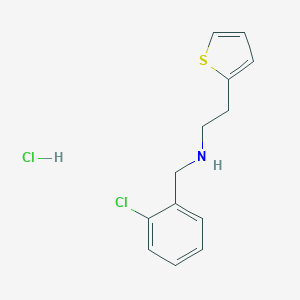
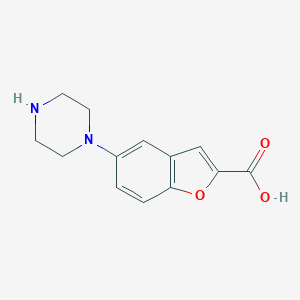
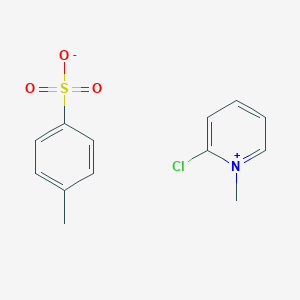
![4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B105342.png)

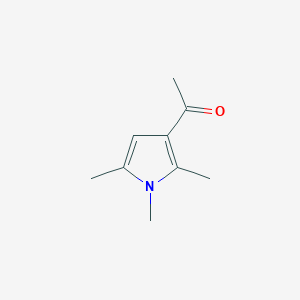
![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)

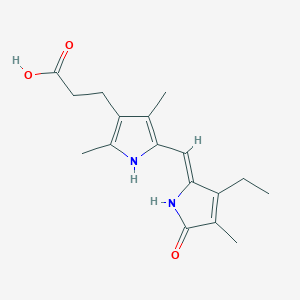
![Dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)
